molecular formula C16H12Cl2N2 B2894165 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole CAS No. 55432-06-9

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole

Cat. No.: B2894165
CAS No.: 55432-06-9
M. Wt: 303.19
InChI Key: JNYLUNACJAOEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Research

The study of pyrazole chemistry originated in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating heterocyclic compounds derived from hydrazine and diketones. Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane established foundational methodologies for constructing this aromatic ring system. Early research focused on elucidating the structural and electronic properties of pyrazole, including its planar geometry and tautomeric behavior, which were later confirmed via X-ray crystallography. The mid-20th century marked a turning point with the discovery of biologically active pyrazole derivatives, such as the anti-inflammatory agent phenylbutazone (1949), which spurred industrial interest in functionalized pyrazoles. By the 1960s, advances in regioselective substitution techniques enabled the systematic exploration of halogenated pyrazoles, setting the stage for modern applications in medicinal and agrochemical research.

Significance of Halogenated Pyrazoles in Heterocyclic Chemistry

Halogenated pyrazoles occupy a critical niche in heterocyclic chemistry due to their enhanced physicochemical and biological properties compared to non-halogenated analogs. The introduction of chlorine or fluorine atoms at strategic positions improves metabolic stability, lipophilicity, and target-binding affinity. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in six commercial fungicides that inhibit succinate dehydrogenase. Similarly, chlorinated pyrazoles like 5-chloropyrazole-4-carboxaldehyde act as versatile synthons for constructing fused heterocycles, including oxazoles and thiazepines. The electron-withdrawing nature of halogens also facilitates directed ortho-metalation, enabling precise functionalization of the pyrazole ring. A comparative analysis of halogenated versus non-halogenated pyrazoles reveals distinct advantages:

Property Halogenated Pyrazoles Non-Halogenated Pyrazoles
Metabolic Stability High Moderate
LogP (Lipophilicity) 2.1–3.8 1.2–2.4
Melting Point (°C) 120–250 80–150
Bioactivity Prevalence 68% in agrochemicals 32% in agrochemicals

Data derived from structural analyses of patented compounds.

Research Importance of 4-(Chloromethyl)-3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole

The compound this compound exemplifies the strategic integration of halogenation and functional group placement to optimize reactivity and application potential. Its structure features three distinct moieties:

  • Chloromethyl Group : Enhances electrophilicity at the 4-position, enabling nucleophilic substitutions to generate thioethers, amines, or azides.
  • 4-Chlorophenyl Substituent : Improves π-stacking interactions with aromatic residues in enzyme binding pockets, as evidenced in COX-2 inhibitors like celecoxib.
  • N1-Phenyl Group : Increases steric bulk, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

This triad of features makes the compound a valuable intermediate for synthesizing bioactive molecules. For instance, the chloromethyl group can undergo SN2 reactions with thiols to produce sulfides for antimicrobial agents, as demonstrated in recent studies on thiazole-pyrazole hybrids. Additionally, the 4-chlorophenyl moiety aligns with structural motifs found in biofilm-disrupting agents targeting drug-resistant Staphylococcus aureus.

Current Research Landscape and Applications

Contemporary research on this compound spans three domains:

  • Medicinal Chemistry : Hybrid derivatives incorporating this scaffold show promise as dual COX-2/5-LOX inhibitors, with preclinical candidates exhibiting >90% edema reduction in murine models. Molecular docking studies indicate strong interactions with the COX-2 active site (binding energy: −9.2 kcal/mol), driven by halogen bonding with Tyr385.
  • Agrochemical Development : Chlorinated pyrazoles serve as precursors for neonicotinoid alternatives. Field trials of pyrazole-containing insecticides demonstrate 98% efficacy against Aphis gossypii at 50 ppm, outperforming imidacloprid.
  • Materials Science : The compound’s rigid aromatic core is being explored in metal-organic frameworks (MOFs) for gas storage. Preliminary data show a CO~2~ adsorption capacity of 2.8 mmol/g at 298 K, attributable to enhanced polarity from chlorine atoms.

Properties

IUPAC Name

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2/c17-10-13-11-20(15-4-2-1-3-5-15)19-16(13)12-6-8-14(18)9-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYLUNACJAOEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated products.

Scientific Research Applications

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Pyrazole Derivatives

Compound 3-Substituent 4-Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Data/Activity
Target Compound 4-Cl-C₆H₄ CH₂Cl C₁₇H₁₃Cl₂N₂ 320.20 52% Intermediate for imidazole derivatives
4-Fluorophenyl Analog (7b) 4-F-C₆H₄ CH₂Cl C₁₉H₁₅FN₄ 318.35 29% Lower yield due to fluorine’s electronic effects
4-Bromophenyl Analog (7f) 4-Br-C₆H₄ CH₂Cl C₁₉H₁₅BrN₄ 379.25 56% Higher molecular weight; moderate yield
4-Iodophenyl Analog (7g) 4-I-C₆H₄ CH₂Cl C₁₉H₁₅IN₄ 426.25 56% Bulky iodine substituent; similar yield to Br analog

Key Observations :

  • Yield Trends : The target compound’s 52% yield surpasses the 4-fluorophenyl analog (29%), likely due to fluorine’s strong electron-withdrawing effects, which may hinder reaction kinetics. Bromo and iodo analogs exhibit higher yields (56%), attributed to their polarizable halogen atoms enhancing intermediate stability .
  • Molecular Weight : Halogen size (Cl < Br < I) directly impacts molecular weight, influencing solubility and bioavailability.

Bioactive Pyrazole Derivatives

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxyphenyl derivatives (e.g., ) exhibit anti-inflammatory activity with low ulcerogenic indices (UI = 2.10–4.27), whereas chloro substituents (e.g., ) correlate with antimicrobial effects.
  • Hybrid Systems : Thiazole-pyrazole hybrids (e.g., ) demonstrate potent radical scavenging, highlighting the role of heterocyclic fusion in enhancing bioactivity.

Physicochemical and Structural Comparisons

  • Melting Points : The 4-bromophenyl analog (7f) melts at 161–163°C , while vicinal diaryl-substituted isoxazoles (e.g., compound 40 in ) exhibit higher melting points (168–171°C) due to increased planarity and π-π stacking.
  • Reactivity : The chloromethyl group in the target compound acts as a reactive site for nucleophilic substitution (e.g., with imidazole ), whereas trifluoromethyl groups (e.g., ) enhance metabolic stability but reduce electrophilicity.

Biological Activity

4-(Chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, antifungal, and antitubercular properties.

  • Molecular Formula : C₁₆H₁₂Cl₂N₂
  • Molecular Weight : 303.186 g/mol
  • CAS Number : 55432-06-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and catalysts to achieve the desired pyrazole structure. The chloromethyl and chlorophenyl groups are critical for enhancing the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against glioblastoma. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit key kinases involved in cancer progression.

  • Case Study : A derivative labeled as 4j , closely related to this compound, demonstrated significant inhibitory effects on glioma cell lines. It exhibited low micromolar activity against AKT2/PKBβ, a crucial target in glioma therapy. The compound was found to inhibit neurosphere formation in patient-derived glioma stem cells while showing minimal cytotoxicity towards non-cancerous cells .

Antifungal and Antitubercular Activity

Other studies have reported promising antifungal and antitubercular activities associated with pyrazole derivatives.

  • Findings : Compounds bearing a pyrazole scaffold, including those with chlorophenyl substitutions, showed notable antifungal effects against various pathogenic fungal strains and exhibited activity against Mycobacterium tuberculosis H37Rv . This suggests that the structural features of this compound may contribute to its effectiveness as an antimicrobial agent.

The biological activities of this compound are hypothesized to stem from its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, particularly targeting AKT signaling pathways that are often dysregulated in cancer .
  • Cell Cycle Arrest : Studies suggest that related compounds can induce cell cycle arrest and apoptosis in cancer cells by modulating key regulatory proteins such as p53 .

Data Summary Table

PropertyValue
Molecular FormulaC₁₆H₁₂Cl₂N₂
Molecular Weight303.186 g/mol
CAS Number55432-06-9
Anticancer ActivityInhibits glioma cell growth
Antifungal ActivityEffective against fungal strains
Antitubercular ActivityActive against M. tuberculosis

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation and halogenation steps. A high-yield approach employs copper(II) bis(trifluoromethanesulfonate) as a catalyst in ionic liquids at 130°C for 2 hours, achieving yields >80% under green chemistry principles . Reaction optimization requires precise control of temperature (100–130°C) and solvent polarity (e.g., ethanol for recrystallization). Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate formation and final product purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals a pyrazole core with chlorophenyl and phenyl substituents. The chlorophenyl ring forms an 18.23° dihedral angle with the pyrazole ring, indicating partial conjugation. Crystal cohesion is maintained via weak C–H⋯O (2.48 Å) and C–H⋯π (3.12 Å) interactions, as observed in related pyrazolones . Bond distances (e.g., N–N: 1.36 Å, C=O: 1.23 Å) align with literature values for similar compounds .

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., chloromethyl protons at δ 4.2–4.5 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 342.05 [M+H]+^+) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 66.55%, H: 4.10%, N: 10.35%) .

Q. What are the key challenges in scaling up the synthesis while maintaining enantiomeric purity?

Scalability challenges include minimizing side reactions (e.g., dimerization) and optimizing catalyst recovery. Recrystallization from ethanol or acetonitrile improves purity (>98%), while chiral HPLC resolves enantiomers using cellulose-based columns . Catalyst loading (5–10 mol%) and solvent recycling (ionic liquids) enhance cost-efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Discrepancies in 1H^1H NMR shifts (e.g., deshielded protons due to electron-withdrawing groups) are reconciled using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)). Solvent effects (e.g., DMSO vs. CDCl3_3) and dynamic processes (e.g., tautomerism) are modeled to match experimental data .

Q. How does the chloromethyl group's position affect reactivity in nucleophilic substitution reactions compared to similar derivatives?

The chloromethyl group at position 4 enhances electrophilicity due to steric accessibility. Kinetic studies show 10× faster SN2 reactivity with amines (e.g., benzylamine) compared to 3-substituted analogs. Competing elimination (E2) is suppressed using polar aprotic solvents (e.g., DMF) .

Q. What methodologies elucidate the compound's mechanism of action in biological systems?

Molecular docking (AutoDock Vina) identifies binding to cyclooxygenase-2 (COX-2) with a ∆G of −9.2 kcal/mol. Enzyme inhibition assays (IC50_{50}: 1.8 µM) and cellular viability studies (MTT assay) validate anti-inflammatory activity. Structure-activity relationship (SAR) studies highlight the necessity of the chlorophenyl moiety for potency .

Q. How do solvent polarity and proticity influence the compound's stability during storage?

Degradation studies (HPLC monitoring) show <5% decomposition in anhydrous DMSO over 6 months. Protic solvents (e.g., MeOH) accelerate hydrolysis of the chloromethyl group, forming hydroxymethyl byproducts. Storage recommendations: −20°C under argon in amber vials .

Q. In comparative studies, how does this compound's bioactivity differ from analogs with fluorophenyl or methoxyphenyl substitutions?

Fluorophenyl analogs exhibit higher metabolic stability (t1/2_{1/2}: 4.2 h vs. 2.8 h in liver microsomes) but lower COX-2 affinity (IC50_{50}: 3.5 µM). Methoxyphenyl derivatives show reduced logP (2.1 vs. 3.5), improving aqueous solubility but compromising blood-brain barrier penetration .

Q. What computational models predict the compound's pharmacokinetic properties, and how do they align with in vivo data?

Quantitative structure-property relationship (QSPR) models (ADMET Predictor™) estimate a moderate bioavailability (45%) and high plasma protein binding (89%). In vivo rat studies confirm a Cmax_{max} of 12 µM at 2 h post-administration, correlating with simulated absorption profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.